molecular formula C8H5ClO3 B1365381 2-Chloro-phenyl-oxo-acetic acid CAS No. 26118-14-9

2-Chloro-phenyl-oxo-acetic acid

Cat. No. B1365381
CAS RN: 26118-14-9
M. Wt: 184.57 g/mol
InChI Key: OLRUAXAXQYMKFH-UHFFFAOYSA-N
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Description

2-Chloro-phenyl-oxo-acetic acid is an organic compound with the molecular formula C8H5ClO3 . It is also known by several other names such as (2-Chlorophenyl) (oxo)acetic acid, Benzeneacetic acid, 2-chloro-α-oxo-, and more .


Molecular Structure Analysis

The molecular structure of 2-Chloro-phenyl-oxo-acetic acid consists of a phenyl group (a benzene ring), a chlorine atom attached to the phenyl group, and an oxo-acetic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-phenyl-oxo-acetic acid are not available, it’s known that similar compounds, like phenylacetic acid, undergo ketonic decarboxylation to form ketones .

Scientific Research Applications

    Pharmaceutical Research:

    • Results/Outcomes: Researchers have synthesized novel molecules by modifying the structure of 2-Chlorophenylacetic acid, aiming to develop new drugs .

    Polymer Chemistry:

    • Results/Outcomes: The resulting modified polymers exhibit altered properties, such as improved solubility or enhanced mechanical strength .

    Organic Synthesis:

    • Results/Outcomes: The compound contributes to the construction of diverse organic molecules with specific functionalities .

    Agrochemicals:

    • Results/Outcomes: Researchers explore its effects on plant growth, weed control, or crop yield .

    Biological Studies:

    • Results/Outcomes: Researchers gain insights into metabolic pathways or enzyme kinetics .

    Environmental Chemistry:

    • Results/Outcomes: Understanding its behavior helps assess potential environmental impact .

properties

IUPAC Name

2-(2-chlorophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRUAXAXQYMKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440308
Record name 2-Chloro-phenyl-oxo-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-phenyl-oxo-acetic acid

CAS RN

26118-14-9
Record name 2-Chloro-phenyl-oxo-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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